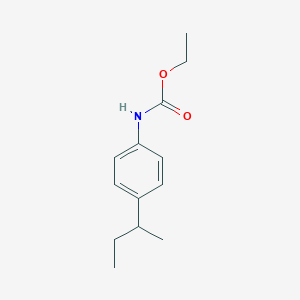

ethyl (4-sec-butylphenyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(4-butan-2-ylphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-10(3)11-6-8-12(9-7-11)14-13(15)16-5-2/h6-10H,4-5H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWVUSOLYGNTKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)NC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for Ethyl 4 Sec Butylphenyl Carbamate

Synthesis of the 4-sec-Butylphenyl Amine Precursor

Strategic Approaches to Alkylphenyl Amine Derivatization

The introduction of an alkyl group to an aromatic ring can be achieved through various methods, with Friedel-Crafts alkylation and acylation being the most prominent. libretexts.orgmasterorganicchemistry.comlibretexts.org

Friedel-Crafts Alkylation: This reaction involves the direct alkylation of an aromatic ring, such as benzene (B151609), with an alkyl halide in the presence of a Lewis acid catalyst, like aluminum chloride (AlCl₃). libretexts.orgmasterorganicchemistry.comlibretexts.org While seemingly straightforward, this method is often plagued by issues such as polyalkylation, where multiple alkyl groups are added to the ring, and carbocation rearrangements, which can lead to a mixture of isomeric products. libretexts.orgmasterorganicchemistry.com For the synthesis of sec-butylbenzene (B1681704), a precursor to 4-sec-butylaniline (B1345595), reacting benzene with 2-butanol (B46777) or a related butene source in the presence of a suitable catalyst is a potential route. researchgate.netgoogle.com Modern approaches utilize solid acid catalysts, such as molecular sieves, to improve selectivity and catalyst stability. google.com

Friedel-Crafts Acylation followed by Reduction: A more controlled approach involves the Friedel-Crafts acylation of benzene with an appropriate acyl halide or anhydride, followed by reduction of the resulting ketone. masterorganicchemistry.comlibretexts.orgyoutube.com For instance, acylation of benzene with butanoyl chloride would yield butyrophenone, which can then be reduced to butylbenzene. This two-step process avoids the carbocation rearrangement issues associated with direct alkylation. The subsequent nitration of sec-butylbenzene and reduction of the nitro group would lead to 4-sec-butylaniline. chemicalbook.com

Another strategy involves the direct alkylation of aniline (B41778). However, the amino group is a strongly activating group, which can lead to over-alkylation. libretexts.org Furthermore, the basic nature of the amine can lead to complex formation with the Lewis acid catalyst. libretexts.org A more controlled synthesis involves the reaction of aniline with a butanol in the presence of a catalyst at elevated temperatures and pressures. google.com

Chiral Resolution or Asymmetric Synthesis of the sec-Butyl Moiety (if applicable to chiral forms)

The sec-butyl group contains a chiral center, meaning that 4-sec-butylaniline can exist as a pair of enantiomers. For applications where a single enantiomer is required, chiral resolution or asymmetric synthesis becomes necessary. wikipedia.org

Chiral Resolution: This process involves the separation of a racemic mixture into its individual enantiomers. wikipedia.org A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid. wikipedia.org The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. wikipedia.org Chiral chromatography is another powerful technique for separating enantiomers. mdpi.com

Asymmetric Synthesis: This approach aims to selectively create one enantiomer of a chiral molecule. du.ac.innumberanalytics.com This can be achieved by using chiral catalysts, reagents, or auxiliaries that influence the stereochemical outcome of the reaction. york.ac.ukyale.edu For instance, asymmetric hydrogenation of a suitable prochiral precursor using a chiral catalyst could yield the desired enantiomer of 4-sec-butylaniline with high enantiomeric excess. numberanalytics.com The development of novel chiral catalysts and ligands is an active area of research aimed at improving the efficiency and selectivity of asymmetric transformations. numberanalytics.comacs.org

Carbamate (B1207046) Bond Formation: Esterification of 4-sec-Butylphenyl Isocyanate with Ethanol (B145695)

The formation of the carbamate linkage in ethyl (4-sec-butylphenyl)carbamate is typically achieved through the reaction of 4-sec-butylphenyl isocyanate with ethanol. sigmaaldrich.comresearchgate.net The isocyanate itself is a key reactive intermediate.

Classical Phosgene-based and Non-Phosgene Methodologies

Historically, isocyanates have been produced on an industrial scale through the reaction of amines with phosgene (B1210022) (COCl₂), a highly toxic and corrosive gas. mdpi.com This process, while effective, poses significant safety and environmental concerns, driving the development of phosgene-free alternatives. google.comgoogle.com

Non-phosgene routes to carbamates are gaining prominence. These methods often involve the use of less hazardous reagents and more environmentally benign conditions. google.comgoogle.comoup.comoup.com One such approach is the thermal decomposition of a precursor carbamate to generate the isocyanate, which can then react with the desired alcohol. mdpi.comresearchgate.net Another promising phosgene-free method involves the direct synthesis of carbamates from amines, carbon dioxide, and an alkylating agent or alcohol. google.comrsc.orgresearchgate.net

Catalytic Approaches for Enhanced Efficiency and Selectivity

The synthesis of carbamates can be significantly improved through the use of catalysts. Catalysts can increase the reaction rate, allow for milder reaction conditions, and enhance selectivity towards the desired product.

For the reaction of isocyanates with alcohols, various catalysts can be employed to accelerate the formation of the urethane (B1682113) bond. The mechanism of this reaction can be complex, with evidence suggesting the involvement of multiple alcohol molecules. kuleuven.beresearchgate.net

In non-phosgene routes, catalysts play a crucial role. For example, in the synthesis of carbamates from amines, CO₂, and alcohols, basic catalysts have been shown to be effective. rsc.orgresearchgate.net The development of heterogeneous catalysts is particularly attractive as they can be easily separated from the reaction mixture and potentially reused, aligning with the principles of green chemistry. rsc.orgnih.gov For instance, TiO₂–Cr₂O₃/SiO₂ has been reported as an effective catalyst for the synthesis of N-substituted carbamates from amines, urea (B33335), and alcohols. rsc.org

Green Chemistry Principles in Carbamate Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for carbamates. rsc.org This includes the use of renewable feedstocks, the development of catalytic methods to reduce energy consumption, and the avoidance of hazardous reagents like phosgene. mdpi.comrsc.org

The use of carbon dioxide (CO₂) as a C1 source for carbamate synthesis is a particularly attractive green approach, as it utilizes an abundant and non-toxic greenhouse gas. oup.comoup.comresearchgate.net Research in this area focuses on developing efficient catalytic systems that can facilitate the reaction of CO₂ with amines and alcohols under mild conditions. oup.comoup.comrsc.orgresearchgate.net Other green strategies include the use of urea as a carbonyl source and the development of solvent-free or aqueous reaction conditions. rsc.orgorganic-chemistry.org The synthesis of cyclic carbamates from amino alcohols and CO₂ also represents a greener alternative to traditional methods. researchgate.net

Interactive Data Tables

Table 1: Synthesis of 4-sec-butylaniline Precursors

| Precursor | Reagents | Catalyst | Conditions | Product | Reference |

| Benzene | 2-Butanol | Molecular Sieve | 100-280 °C, 1.0-6.0 MPa | sec-Butylbenzene | google.com |

| Benzene | Butanoyl chloride | AlCl₃ | Heat | Butyrophenone | libretexts.org |

| Butyrophenone | H₂ | Pd/C | Hydrogenation | Butylbenzene | chemicalbook.com |

| sec-Butylbenzene | HNO₃, H₂SO₄ | - | Nitration | 4-Nitro-sec-butylbenzene | chemicalbook.com |

| 4-Nitro-sec-butylbenzene | H₂ | Catalyst | Reduction | 4-sec-Butylaniline | chemicalbook.com |

| Aniline | n-Butanol | Catalyst | 220-240 °C, 2-5.0 MPa | p-n-Butylaniline | google.com |

Table 2: Carbamate Synthesis Methodologies

| Starting Materials | Reagents | Catalyst | Conditions | Product | Reference |

| 4-sec-Butylphenylamine | Phosgene | - | - | 4-sec-Butylphenyl isocyanate | mdpi.com |

| 4-sec-Butylphenyl isocyanate | Ethanol | - | - | This compound | researchgate.net |

| Amine, CO₂, Alkylating Agent | Cs₂CO₃ | - | Ambient temperature and pressure | Carbamate | google.comgoogle.com |

| Amine, Urea, Alcohol | TiO₂–Cr₂O₃/SiO₂ | - | Optimized | N-substituted carbamate | rsc.org |

| Amine, CO₂, Alcohol | Basic catalyst | - | Mild conditions | Carbamate | rsc.orgresearchgate.net |

| Aryl chloride, Sodium cyanate (B1221674), Alcohol | Palladium | - | - | Aryl carbamate | organic-chemistry.org |

Isolation, Purification, and Yield Optimization Protocols

The successful synthesis of this compound is critically dependent on effective isolation and purification techniques to remove unreacted starting materials, catalysts, and byproducts, thereby ensuring a high-purity final product. Concurrently, optimization of reaction parameters is essential for maximizing the yield.

Isolation and Purification

Following the synthesis of this compound, the crude product is typically isolated from the reaction mixture through standard work-up procedures. This often involves quenching the reaction, followed by extraction with a suitable organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude carbamate.

Subsequent purification is most commonly achieved through recrystallization or column chromatography .

Recrystallization is a widely used technique for purifying solid organic compounds. The choice of solvent is crucial for effective recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point. For N-aryl carbamates, a variety of solvent systems can be employed. The selection of an appropriate solvent or solvent mixture is often determined empirically.

Table 1: Common Solvent Systems for Recrystallization of N-Aryl Carbamates

| Solvent/Solvent Mixture | Comments |

| Ethanol/Water | A common and effective system for many carbamates. The compound is dissolved in hot ethanol, and water is added dropwise until turbidity persists, followed by cooling. |

| Hexane/Ethyl Acetate | This mixture is useful for compounds with moderate polarity. The ratio can be adjusted to achieve optimal crystallization. |

| Hexane/Acetone | Another versatile solvent pair that can be effective for a range of polarities. |

| Toluene | Can be a good choice for less polar carbamates. |

This table is a compilation of generally used solvent systems for the recrystallization of N-aryl carbamates and may require optimization for this compound.

Column chromatography offers a more rigorous purification method, particularly for removing impurities with similar solubility profiles to the desired product. Silica gel is the most common stationary phase for the purification of carbamates. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often employed to separate the components of the crude mixture. The fractions containing the pure product are then combined and the solvent is evaporated to yield the purified this compound.

Yield Optimization

Maximizing the yield of this compound involves the systematic optimization of several reaction parameters. Key factors that influence the reaction outcome include:

Reaction Temperature: The rate of carbamate formation is temperature-dependent. While higher temperatures can accelerate the reaction, they may also lead to the formation of unwanted byproducts. An optimal temperature must be determined to balance reaction rate and selectivity.

Reaction Time: Monitoring the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of maximum conversion and avoid product degradation or side reactions.

Catalyst: In the reaction of an isocyanate with an alcohol, a catalyst is often employed to increase the reaction rate. Common catalysts include tertiary amines (e.g., triethylamine (B128534), DABCO) and organotin compounds (e.g., dibutyltin (B87310) dilaurate). The choice and concentration of the catalyst can significantly impact the yield and reaction time.

Solvent: The solvent can influence the solubility of reactants and the stability of intermediates. Aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) are commonly used.

Stoichiometry of Reactants: The molar ratio of the reactants, 4-sec-butylphenyl isocyanate and ethanol, can be adjusted to drive the reaction to completion. A slight excess of the alcohol is often used.

Table 2: Hypothetical Data for Yield Optimization of this compound Synthesis

| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Solvent | Yield (%) |

| 1 | None | 25 | 24 | THF | 45 |

| 2 | Triethylamine (5) | 25 | 8 | THF | 75 |

| 3 | Triethylamine (5) | 50 | 4 | THF | 85 |

| 4 | Dibutyltin dilaurate (1) | 25 | 2 | DCM | 92 |

| 5 | Dibutyltin dilaurate (1) | 0 | 6 | DCM | 88 |

This table presents hypothetical data to illustrate the principles of yield optimization and does not represent experimentally verified results for this specific reaction.

Exploration of Alternative Synthetic Pathways to this compound and Analogs

Beyond the direct reaction of the corresponding isocyanate, several alternative synthetic routes can be explored for the preparation of this compound and its analogs. These methods often start from more readily available precursors and offer flexibility in synthesizing a variety of structurally related compounds.

From 4-sec-Butylaniline and Ethyl Chloroformate

A classical and widely used method for the synthesis of N-aryl carbamates is the reaction of an aniline with a chloroformate. In this case, 4-sec-butylaniline would react with ethyl chloroformate in the presence of a base to yield the desired product.

The reaction is typically carried out in an inert solvent, and a base such as pyridine (B92270) or triethylamine is added to neutralize the hydrochloric acid generated during the reaction. The choice of base and reaction conditions can influence the yield and purity of the product.

Reaction Scheme:

Catalytic Methods

Modern organic synthesis has seen the development of various catalytic methods for carbamate formation, which can offer milder reaction conditions and broader substrate scope.

Palladium-Catalyzed Carbonylative Coupling: Palladium catalysts can be used to couple aryl halides (e.g., 4-sec-butylbromobenzene) with an amine (or ammonia) and carbon monoxide to form carbamates. This method, however, often requires high pressures of carbon monoxide. A more recent development involves the palladium-catalyzed coupling of aryl halides or triflates with sodium cyanate in the presence of an alcohol, which serves as a nucleophile to trap the in situ generated isocyanate. rsc.orgnih.gov

Copper-Catalyzed Reactions: Copper catalysts have also been employed for the synthesis of carbamates. For instance, copper-catalyzed cross-coupling of amines with alkoxycarbonyl radicals generated from carbazates provides a route to carbamates under mild conditions.

Synthesis via Curtius or Hofmann Rearrangement

The isocyanate precursor, 4-sec-butylphenyl isocyanate, can be synthesized in situ via rearrangement reactions.

Curtius Rearrangement: This involves the thermal or photochemical rearrangement of an acyl azide, which can be prepared from the corresponding carboxylic acid (4-sec-butylbenzoic acid). The resulting isocyanate can then be trapped with ethanol to form the carbamate.

Hofmann Rearrangement: This reaction involves the treatment of a primary amide (4-sec-butylbenzamide) with a halogen (e.g., bromine) and a strong base to form the isocyanate, which is then reacted with ethanol. A green oxidation process using oxone and a chloride source has also been developed for the Hofmann rearrangement to produce carbamates from aromatic amides in a single step. nih.gov

These alternative pathways provide valuable tools for the synthesis of this compound and its analogs, allowing for the exploration of structure-activity relationships and the development of new compounds with potential applications in various fields.

Spectroscopic and Structural Elucidation Studies of Ethyl 4 Sec Butylphenyl Carbamate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the carbon-hydrogen framework of a molecule.

Detailed ¹H and ¹³C NMR Chemical Shift Assignments

For ethyl (4-sec-butylphenyl)carbamate, one would expect to observe distinct signals in the proton (¹H) and carbon-13 (¹³C) NMR spectra corresponding to each unique chemical environment within the molecule. For instance, the ethyl group would show a characteristic triplet and quartet pattern in the ¹H NMR spectrum. The sec-butyl group would present more complex splitting patterns due to its chiral center. The aromatic protons would appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. In the ¹³C NMR spectrum, specific chemical shifts would be anticipated for the carbonyl carbon of the carbamate (B1207046), the aromatic carbons, and the aliphatic carbons of the ethyl and sec-butyl groups. While data for similar structures, such as other carbamates and compounds with sec-butylphenyl moieties, can offer predicted ranges for these shifts, specific experimental values for the target compound are absent from the literature.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To definitively assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, two-dimensional NMR experiments are indispensable. A Correlation Spectroscopy (COSY) experiment would reveal proton-proton couplings, for example, between the CH and CH₂ protons of the ethyl group and within the sec-butyl group. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton signal with its directly attached carbon atom. Finally, a Heteronuclear Multiple Bond Correlation (HMBC) spectrum would show longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for confirming the connection of the ethyl and sec-butyl groups to the carbamate and phenyl functionalities, respectively. The lack of published 2D NMR data for this compound prevents this critical step in structural confirmation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would provide the exact mass of the molecular ion of this compound with high precision. This data is essential for confirming the elemental composition of the molecule. Without experimental HRMS data, the precise molecular formula cannot be definitively verified.

Fragment Ion Analysis for Structural Insights

Upon ionization in the mass spectrometer, molecules fragment in predictable ways. The analysis of these fragment ions provides valuable information about the compound's structure. For this compound, characteristic fragmentation pathways would be expected, such as the loss of the ethoxy group, cleavage of the carbamate bond, and fragmentation of the sec-butyl group. Studying these patterns helps to piece together the molecular structure. However, no mass spectra for this specific compound have been reported.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, one would expect to observe a prominent absorption band for the N-H stretching vibration, a strong C=O (carbonyl) stretching band from the carbamate group, and various C-H and C-C stretching and bending vibrations for the aromatic and aliphatic parts of the molecule. While IR and Raman spectra of other carbamates are available and provide an indication of where these peaks might appear, the specific vibrational fingerprint of this compound remains unrecorded in the available scientific record.

X-ray Crystallography for Solid-State Molecular Conformation and Supramolecular Interactions.

No published X-ray crystallographic data for this compound is currently available. Such a study would provide precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's three-dimensional structure in the solid state. It would also reveal the packing of molecules in the crystal lattice and identify key supramolecular interactions, such as hydrogen bonds or π-π stacking, which govern the material's bulk properties.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (if chiral).

The presence of a sec-butyl group, which contains a chiral center, indicates that this compound can exist as a pair of enantiomers, (R)- and (S)-ethyl (4-sec-butylphenyl)carbamate. Chiroptical spectroscopic techniques, particularly Electronic Circular Dichroism (ECD), would be essential for assigning the absolute configuration of these enantiomers. An ECD spectrum measures the differential absorption of left and right circularly polarized light, which is unique for each enantiomer. However, no published ECD spectra or other chiroptical data for this compound could be found.

Theoretical and Computational Chemistry of Ethyl 4 Sec Butylphenyl Carbamate

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and predict the optimized molecular geometry of compounds. For ethyl (4-sec-butylphenyl)carbamate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or higher, would be the initial step in any computational analysis. researchgate.net This process, known as geometry optimization, identifies the lowest energy arrangement of the atoms in the molecule, providing key information on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. mdpi.com

The electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap, can also be determined. These parameters are crucial for understanding the molecule's reactivity, with the HOMO and LUMO indicating regions susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net The electrostatic potential mapped onto the electron density surface would further highlight the electron-rich and electron-poor regions of the molecule.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Exemplary Data)

| Parameter | Predicted Value |

| C-N Bond Length (Carbamate) | ~1.35 Å |

| C=O Bond Length (Carbamate) | ~1.23 Å |

| N-H Bond Length (Carbamate) | ~1.01 Å |

| C-O Bond Length (Ester) | ~1.36 Å |

| Dihedral Angle (Phenyl-Carbamate) | Variable (see Conformational Analysis) |

Note: These are typical values for similar structures and would be precisely calculated in a specific DFT study.

Conformational Analysis and Potential Energy Surface Mapping

The presence of rotatable bonds in this compound, particularly around the carbamate (B1207046) linkage and the sec-butyl group, means that the molecule can exist in multiple conformations. Conformational analysis is essential to identify the most stable conformers and the energy barriers between them. This is achieved by systematically rotating specific dihedral angles and calculating the corresponding energy, thus mapping the potential energy surface (PES).

For this molecule, key rotations would include the bond between the phenyl ring and the nitrogen atom, and the C-O bond of the ethyl group. The results of such an analysis would reveal the preferred spatial arrangement of the functional groups, which can significantly influence the molecule's physical properties and biological activity. The global minimum on the PES corresponds to the most stable conformation, while local minima represent other stable, albeit less favorable, conformers.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structure verification. mdpi.com

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the optimized geometry, a theoretical IR spectrum can be generated. The predicted frequencies for the N-H stretch, C=O stretch, and C-O stretch of the carbamate group, as well as vibrations associated with the substituted phenyl ring, would be of particular interest. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical chemical shifts for ¹H and ¹³C NMR can be calculated. These predictions are valuable for assigning peaks in experimental NMR spectra and can help to distinguish between different isomers or conformers.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule. This provides insight into the electronic structure and the nature of the chromophores within the molecule.

Table 2: Predicted Spectroscopic Data for this compound (Exemplary Data)

| Spectroscopy | Parameter | Predicted Value |

| IR | ν(N-H) | ~3300-3400 cm⁻¹ |

| ν(C=O) | ~1700-1730 cm⁻¹ | |

| ¹³C NMR | C=O Carbon | ~155-160 ppm |

| ¹H NMR | N-H Proton | ~7.0-8.0 ppm |

Note: These are approximate values based on similar carbamate structures.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful tool to study the dynamic behavior of molecules over time, including their interactions with solvent molecules. researchgate.net For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent) and solve Newton's equations of motion for every atom in the system.

These simulations can reveal:

Conformational Dynamics: How the molecule transitions between different conformations in solution. uregina.ca

Solvation Structure: The arrangement of solvent molecules around the solute, including the formation of hydrogen bonds between the carbamate group and protic solvents.

Transport Properties: Such as the diffusion coefficient of the molecule in a given solvent.

Force fields like GAFF (General Amber Force Field) are often used for organic molecules in MD simulations. mdpi.com The insights gained from MD are crucial for understanding how the solvent environment influences the molecule's structure and reactivity.

Computational Studies of Reaction Pathways and Transition States

Computational chemistry can be used to model the reaction pathways for the formation or degradation of this compound. By locating the transition state (the highest energy point along the reaction coordinate) for a proposed reaction, the activation energy can be calculated. This information is vital for understanding the kinetics and mechanism of the reaction.

For instance, the formation of this carbamate from 4-sec-butylaniline (B1345595) and an ethyl chloroformate derivative could be modeled. Transition state theory (TST) can be used in conjunction with the calculated activation energies to estimate reaction rate constants. researchgate.net These studies can help to optimize reaction conditions and predict potential side products.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogous Compounds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.gov While direct QSAR/QSPR studies on this compound may be limited, models developed for analogous series of phenylcarbamates can provide valuable predictions.

In a typical QSAR/QSPR study, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) are calculated for a series of related compounds with known activities or properties. A mathematical model is then developed to relate these descriptors to the observed activity/property. Such a model could then be used to predict the biological activity (e.g., herbicidal or pharmaceutical) or physical properties (e.g., solubility, boiling point) of this compound. The accuracy of the prediction would depend on the similarity of the target molecule to the compounds used in the training set of the model.

Chemical Reactivity and Degradation Pathways of Ethyl 4 Sec Butylphenyl Carbamate

Hydrolysis Kinetics and Mechanisms Under Varying Conditions (e.g., pH, temperature)

The hydrolysis of ethyl (4-sec-butylphenyl)carbamate involves the cleavage of the ester linkage in the carbamate (B1207046) group. This process is significantly influenced by pH and temperature.

Mechanism of Hydrolysis:

The hydrolysis of carbamates can proceed through different mechanisms depending on the pH of the solution.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the carbamate is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The collapse of this intermediate, followed by proton transfer, results in the formation of 4-sec-butylaniline (B1345595), ethanol (B145695), and carbon dioxide. The reaction is generally reversible and requires heating to proceed at a significant rate. chemguide.co.uklibretexts.org

Neutral Hydrolysis: At neutral pH, the hydrolysis rate is generally slow. The reaction proceeds via a direct nucleophilic attack of water on the carbonyl carbon.

Base-Catalyzed (Alkaline) Hydrolysis: In alkaline solutions, the hydrolysis of N-phenylcarbamates, such as this compound, is significantly accelerated. rsc.org The predominant mechanism is believed to be an E1cB (Elimination Unimolecular conjugate Base) pathway. rsc.orgresearchgate.net This involves the deprotonation of the nitrogen atom by a hydroxide (B78521) ion to form an anionic intermediate. This is followed by the rate-determining elimination of the ethoxy group to form an isocyanate intermediate (4-sec-butylphenyl isocyanate), which is then rapidly hydrolyzed to 4-sec-butylaniline and carbon dioxide.

Kinetics of Hydrolysis:

The rate of hydrolysis is highly dependent on the pH. For ethyl N-phenylcarbamate, a structurally similar compound, a base-catalyzed second-order hydrolysis rate constant has been estimated to be 2.6 x 10⁻⁴ L/mol·s. nih.gov This suggests that while the compound is relatively stable at neutral pH, its degradation is faster under alkaline conditions. The presence of the electron-donating sec-butyl group on the phenyl ring is expected to slightly decrease the rate of alkaline hydrolysis compared to the unsubstituted ethyl N-phenylcarbamate due to a slight decrease in the acidity of the N-H proton.

The following table provides estimated half-lives for the hydrolysis of ethyl N-phenylcarbamate at different pH values, which can serve as an approximation for the behavior of this compound.

| pH | Estimated Half-life | Reference |

|---|---|---|

| 7 | 840 years | nih.gov |

| 8 | 84 years | nih.gov |

Thermal Decomposition Pathways and Stability Profiling

The thermal stability of this compound is an important characteristic, particularly for its storage and handling. Upon heating, carbamates can undergo several decomposition reactions.

Decomposition Pathways:

For N-arylcarbamates, two primary thermal decomposition pathways are generally observed:

Reversible dissociation into isocyanate and alcohol: This is a common pathway for N-monosubstituted carbamates. This compound can decompose into 4-sec-butylphenyl isocyanate and ethanol. cdnsciencepub.comacs.org This reaction is often reversible.

Decomposition to amine, alkene, and carbon dioxide: This pathway is particularly relevant for carbamates derived from tertiary alcohols but can also occur with other carbamates at higher temperatures. cdnsciencepub.com For this compound, this would lead to the formation of 4-sec-butylaniline, ethene, and carbon dioxide.

The specific pathway and the temperature at which decomposition occurs are influenced by the structure of the carbamate and the conditions of pyrolysis. Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is a powerful technique used to identify the thermal degradation products of such compounds. pnnl.govnasa.govshimadzu.com

Stability Profiling:

The thermal stability of N-phenylcarbamates is influenced by the substituents on the aromatic ring. Electron-withdrawing groups tend to decrease the thermal stability, while electron-donating groups, such as the sec-butyl group, are expected to slightly increase it.

The following table shows the decomposition products of related N-arylcarbamates upon thermal stress.

| Compound | Decomposition Temperature | Major Products | Reference |

|---|---|---|---|

| t-Butyl N-phenylcarbamate | 180 °C | Aniline (B41778), Isobutylene, Carbon dioxide, Diphenylurea | cdnsciencepub.com |

| Ethyl N-phenylcarbamate | Heated | Aniline, Ethene, Carbon dioxide | acs.org |

Photochemical Reactivity and Photodegradation Mechanisms

The interaction of this compound with light can lead to its degradation, a process known as photodegradation or photolysis. This is a crucial pathway for the environmental breakdown of many organic compounds.

Mechanisms of Photodegradation:

The photochemical degradation of carbamates can occur through two main mechanisms:

Direct Photolysis: This involves the direct absorption of light by the carbamate molecule, leading to its excitation and subsequent chemical reaction. The aromatic phenyl ring in this compound is the primary chromophore that absorbs UV radiation. The excited molecule can then undergo various reactions, such as bond cleavage.

Indirect or Sensitized Photolysis: In this process, other substances in the environment, known as photosensitizers (e.g., humic acids, riboflavin), absorb light and transfer the energy to the carbamate molecule, leading to its degradation. nih.govplos.org This process can significantly enhance the rate of photodegradation, especially in natural waters where such sensitizers are present. Reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), generated by photosensitizers, can also play a major role in the degradation process. uc.pt

The degradation products can be numerous and complex, often involving hydroxylation of the aromatic ring, oxidation of the alkyl chain, and cleavage of the carbamate linkage.

Quantum Yield:

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the number of molecules reacted per photon absorbed. researchgate.netnih.gov Specific quantum yield data for the photodegradation of this compound are not available. However, the photodegradation of other N-phenylcarbamate herbicides has been studied, and their quantum yields are generally low, indicating that direct photolysis may not be a highly efficient degradation pathway in the absence of photosensitizers. uc.pt

The following table presents general information on the photodegradation of related pesticides.

| Compound Type | Photodegradation Condition | Key Observation | Reference |

|---|---|---|---|

| Carbamate Insecticides | UV irradiation with TiO₂/ZnO photocatalyst | Enhanced degradation compared to direct photolysis. | nih.govresearchgate.net |

| Pyrethroid Pesticides | UV irradiation with natural photosensitizers (mint extract, riboflavin) | Significant enhancement of degradation rate. | nih.govplos.org |

Oxidative and Reductive Transformation Studies

The carbamate and phenyl functional groups in this compound are susceptible to oxidative and reductive transformations.

Oxidative Transformations:

Strong oxidizing agents can attack the molecule at several sites.

The aromatic ring can be hydroxylated or, under harsh conditions, cleaved.

The sec-butyl group can be oxidized at the benzylic position to a secondary alcohol, which can be further oxidized to a ketone.

The nitrogen atom of the carbamate can also be a site of oxidation.

Common laboratory oxidizing agents like potassium permanganate (B83412) (KMnO₄) and potassium dichromate (K₂Cr₂O₇) are capable of oxidizing the alkyl side chain of the aromatic ring. youtube.comunacademy.combyjus.com

Reductive Transformations:

The carbonyl group of the carbamate is susceptible to reduction.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester functionality of the carbamate. libretexts.orgmasterorganicchemistry.comchemistrysteps.com This would likely lead to the cleavage of the carbamate to yield 4-sec-butylaniline and methanol. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. libretexts.orgchemistrysteps.comyoutube.com

The aromatic ring can be reduced to a cyclohexyl ring under catalytic hydrogenation conditions (e.g., H₂/Pd), although this typically requires high pressure and temperature.

Interaction with Common Chemical Reagents: A Mechanistic Perspective

The reactivity of this compound with common laboratory reagents is primarily governed by the carbamate functional group.

Reaction with Strong Acids: As discussed in the hydrolysis section, strong acids catalyze the hydrolysis of the carbamate to the corresponding aniline, alcohol, and carbon dioxide. chemguide.co.uklibretexts.org

Reaction with Strong Bases: Strong bases also promote hydrolysis, typically via an E1cB mechanism, leading to the formation of an aniline, an alcohol, and carbonate. rsc.orgresearchgate.netchemistrysteps.com

Reaction with Grignard Reagents: The electrophilic carbonyl carbon of the carbamate can be attacked by nucleophilic Grignard reagents (RMgX). The reaction of esters with Grignard reagents typically results in the formation of tertiary alcohols after acidic workup, with the addition of two equivalents of the Grignard reagent. libretexts.orgmasterorganicchemistry.comyoutube.commasterorganicchemistry.com In the case of this compound, reaction with a Grignard reagent would likely lead to the cleavage of the C-O bond of the ethoxy group, followed by a second addition to the resulting ketone intermediate.

Mechanistic Investigations of Biological Interactions Non Clinical Focus

Enzyme Inhibition Kinetics and Molecular Binding Mechanisms

The primary biological targets of many phenylcarbamate derivatives are cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are critical for the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.govmdpi.com Inhibition of these enzymes leads to an increase in acetylcholine levels, a mechanism central to the therapeutic effects of certain drugs. Carbamates, sharing structural similarity with acetylcholine, act as inhibitors of these enzymes. researchgate.net

The inhibitory potential of phenylcarbamates against cholinesterases is typically evaluated using in vitro assays, with the Ellman's method being a widely adopted spectrophotometric technique. mdpi.com This method allows for the determination of key kinetic parameters, such as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce enzyme activity by 50%.

Studies on various substituted phenylcarbamates have revealed a range of inhibitory activities against both AChE and BChE. For instance, a series of O-substituted N-2-phenylcyclopropylcarbamates demonstrated moderate inhibition of AChE with IC50 values between 54.8–94.4 μM, and more potent inhibition of BChE with IC50 values as low as 5.8 μM. tandfonline.com Another study on salicylanilide (B1680751) N,N-disubstituted (thio)carbamates reported IC50 values for BChE inhibition ranging from 1.60 to 311.0 µM. mdpi.com The inhibitory mechanism often involves a competitive irreversible process, characterized by an inhibition rate constant (k3). researchgate.net

Interactive Table 1: In Vitro Cholinesterase Inhibition by Substituted Phenylcarbamates

| Compound Class | Target Enzyme | IC50 Range (µM) | Reference |

| O-substituted N-2-phenylcyclopropylcarbamates | AChE | 54.8 - 94.4 | tandfonline.com |

| O-substituted N-2-phenylcyclopropylcarbamates | BChE | up to 5.8 | tandfonline.com |

| Salicylanilide N,N-disubstituted (thio)carbamates | BChE | 1.60 - 311.0 | mdpi.com |

| Benzyl (B1604629) N-phenylcarbamates | AChE | 199 - 535 | researchgate.net |

| Benzyl N-phenylcarbamates | BChE | 21 - 177 | researchgate.net |

Note: The data presented is for classes of substituted phenylcarbamates and not specifically for ethyl (4-sec-butylphenyl)carbamate, as direct data for this specific compound was not available in the reviewed literature.

To elucidate the binding modes of phenylcarbamates within the active sites of cholinesterases, molecular docking and dynamics simulations are employed. These computational techniques provide insights into the specific interactions between the ligand and the enzyme at an atomic level. nih.govnih.gov

Molecular docking studies have shown that phenylcarbamates orient themselves within the catalytic gorge of both AChE and BChE. nih.gov The orientation and position of the phenylcarbamate moiety within the binding site are critical for its inhibitory activity. nih.gov For instance, docking studies of certain carbamate (B1207046) derivatives have revealed interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov The CAS is located at the bottom of a deep and narrow gorge and contains the catalytic triad (B1167595) of amino acids, while the PAS is situated at the entrance of this gorge. ebi.ac.uk

The binding of phenylcarbamates to cholinesterases is stabilized by interactions with specific amino acid residues within the active site gorge. Site-directed mutagenesis studies and computational analyses have been instrumental in identifying these key residues.

For AChE, aromatic residues such as tryptophan and tyrosine are crucial for binding. The peripheral anionic site (PAS) often involves interactions with residues like Tyr124, while the acyl pocket can interact with residues such as Phe297. nih.gov The choline-binding site, which differs between AChE and BChE, also plays a significant role in the selectivity of certain carbamate inhibitors. For example, the replacement of Tyr337 in AChE with alanine, which is present in BChE, can dramatically alter the inhibition rate. nih.gov Furthermore, residues like Glu199 have also been identified as being involved in the binding of inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies for Substituted Phenylcarbamates

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For substituted phenylcarbamates, SAR studies have provided valuable insights into the features that govern their inhibitory potency and selectivity towards cholinesterases. nih.govnih.govnih.gov

The nature and position of substituents on the phenyl ring, as well as the structure of the carbamate group, significantly impact the inhibitory activity. For instance, the size of the N-alkyl substituent on the carbamate can influence the rate of carbamylation of AChE, with methyl, hexyl, and cyclohexyl groups often showing higher rates than an ethyl group. nih.gov In contrast, the inhibition of BChE appears to be less affected by the size of the alkyl group and more dependent on the leaving group's structure. nih.gov

Electron-donating groups on the quinazoline (B50416) moiety of some inhibitors have been shown to enhance potency. nih.gov The lipophilicity of the compounds, often expressed as the partition coefficient (logP), is another critical factor influencing their biological activity.

Biochemical Pathways Modulated by Carbamate Derivatives in Model Systems

The primary biochemical pathway modulated by carbamate cholinesterase inhibitors is the cholinergic pathway. By inhibiting the breakdown of acetylcholine, these compounds increase the concentration and duration of action of this neurotransmitter in the synaptic cleft, leading to enhanced cholinergic signaling. nih.govresearchgate.net

Beyond the direct impact on cholinergic neurotransmission, some studies suggest that cholinesterase inhibitors may also modulate other signaling cascades. For example, there is evidence that these inhibitors can influence the PI3K/AKT signaling pathway, which is involved in cell survival and neuroprotection. researchgate.net The activation of this pathway can lead to the inhibition of downstream targets like GSK-3β, a key enzyme in tau hyperphosphorylation, a hallmark of certain neurodegenerative diseases. researchgate.net

Cellular Uptake and Intracellular Distribution in in vitro Cell Lines

The ability of a compound to exert its biological effect is contingent upon its capacity to cross cell membranes and reach its intracellular target. The cellular uptake and intracellular distribution of carbamate derivatives have been investigated in various in vitro cell line models, though specific data for this compound is limited.

Generally, the cellular uptake of small molecules like carbamates can occur through passive diffusion or be mediated by transporters. The physicochemical properties of the carbamate, such as its lipophilicity and size, play a crucial role in its ability to permeate cell membranes. For nanoparticle-based delivery systems, which have been explored for some therapeutic agents, the uptake mechanism can involve endocytosis, with the size and surface characteristics of the nanoparticles influencing the efficiency of internalization. mdpi.comresearchgate.netnih.gov Once inside the cell, the distribution of the compound can vary, with some accumulating in specific organelles like lysosomes. nih.gov Confocal microscopy and flow cytometry are common techniques used to visualize and quantify cellular uptake. plos.org

Analytical Methodologies for Detection and Quantification of Ethyl 4 Sec Butylphenyl Carbamate

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating the components of a mixture, making it an essential tool for the analysis of specific compounds like ethyl (4-sec-butylphenyl)carbamate within a sample. nih.gov The choice of chromatographic method depends on the properties of the analyte and the complexity of the sample matrix.

High-performance liquid chromatography (HPLC) is a powerful and versatile technique for the separation and quantification of carbamates. nih.govnih.gov It offers high resolution and can be coupled with various detectors for sensitive and selective analysis.

HPLC with UV Detection: HPLC systems equipped with an ultraviolet (UV) detector are commonly used for the analysis of compounds that absorb UV light. rsc.org While effective, the selectivity of UV detection can sometimes be limited in complex matrices where other compounds may absorb at similar wavelengths. To enhance specificity, a derivatization step can be employed. For instance, a method involving pre-column derivatization with 9-xanthydrol and fluorescence detection has been developed for the analysis of ethyl carbamate (B1207046) in alcoholic beverages, achieving a low detection limit of 4.2 μg/L. researchgate.net

HPLC with Mass Spectrometry (MS) Detection: The coupling of HPLC with mass spectrometry (HPLC-MS) provides a highly selective and sensitive method for the analysis of carbamates. nih.govrsc.org MS detection identifies compounds based on their mass-to-charge ratio, offering a much higher degree of certainty in identification compared to UV detection. nih.gov HPLC-ESI-MS/MS (electrospray ionization tandem mass spectrometry) has been successfully used for the determination of ethyl carbamate in fortified wine, demonstrating high sensitivity with low limits of detection (LOD) and quantification (LOQ) of 0.17 and 0.52 μg L⁻¹, respectively. researchgate.net A comparison of atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) for the analysis of ethyl carbamate showed that APCI provided significantly improved sensitivity. researchgate.net

Interactive Data Table: HPLC Methods for Carbamate Analysis

| Analyte | Method | Detection Mode | Sample Matrix | Key Findings |

| Ethyl carbamate | HPLC with pre-column derivatization | Fluorescence | Wine, Fortified Wine, Wine Brandy | Detection limit of 4.2μg/L. researchgate.net |

| Ethyl carbamate | HPLC-ESI-MS/MS | MS/MS | Fortified Wine | LOD: 0.17 μg L⁻¹, LOQ: 0.52 μg L⁻¹. researchgate.net |

| Carbamate Pesticides | μ-SPE with HPLC | Not specified | Soil | Detection limits in the range of 0.01-0.40 ng g⁻¹. nih.gov |

| Free monomeric MDI | HPLC | UV and ESI+-MS/MS | Polyurethane foams | High accuracy (108–111% recovery). rsc.org |

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. nih.govnih.gov For non-volatile compounds like many carbamates, a derivatization step is often necessary to increase their volatility for GC analysis.

GC-MS is widely recognized for its high sensitivity and specificity in identifying and quantifying ethyl carbamate in various food and beverage samples. frontiersin.org The method often involves monitoring specific ions characteristic of the target compound, a technique known as selected ion monitoring (SIM), which enhances sensitivity. nih.govnih.gov For instance, a GC-MS method for ethyl carbamate in alcoholic beverages monitored ions at m/z 89, 74, and 62, achieving a detection limit of 0.5 ng/g. nih.gov Collaborative studies have validated GC-MS methods for the determination of ethyl carbamate in alcoholic beverages and soy sauce, demonstrating good reproducibility. nih.gov Furthermore, the development of GC-tandem MS (GC-MS/MS) methods provides even greater reliability and sensitivity, reducing the need for time-consuming confirmatory analyses. researchgate.net

Interactive Data Table: GC-MS Methods for Ethyl Carbamate Analysis

| Method | Sample Matrix | Key Findings |

| GC-MS (SIM) | Alcoholic Beverages | Lowest detection limit of 0.5 ng/g. nih.gov |

| GC-MS | Alcoholic Beverages and Soy Sauce | Good repeatability and reproducibility in a collaborative study. nih.gov |

| GC-MS/MS (MRM) | Stone-fruit spirits | LOD: 0.01 mg/L, LOQ: 0.04 mg/L. researchgate.net |

| GC-MS | Cachaça | A validated method for quality control. frontiersin.org |

Hyphenated Techniques (e.g., LC-MS/MS) for Trace Analysis and Confirmation

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for trace analysis. nih.govsaspublishers.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a prime example and is extensively used for the detection of carbamates at very low concentrations. chemijournal.com

LC-MS/MS offers exceptional sensitivity and selectivity, making it ideal for analyzing complex matrices like food and environmental samples. chemijournal.comnih.gov The technique can detect over 300 different compounds in a single run with minimal sample preparation. chemijournal.com In the analysis of carbamate pesticides, LC-MS/MS methods have been developed to achieve low limits of detection, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. For example, a method for fifteen carbamate pesticide residues using a QTRAP system achieved limits of detection between 0.2 and 2.0 μg kg⁻¹. nih.gov The use of multiple reaction monitoring (MRM) in LC-MS/MS further enhances selectivity and is a common approach for quantifying target analytes. nih.govresearchgate.net

Interactive Data Table: LC-MS/MS Methods for Carbamate Analysis

| Analyte(s) | Sample Matrix | Key Findings |

| 15 Carbamate Pesticides | Fruit, Vegetable, Green Tea | LODs: 0.2⁻2.0 μg kg⁻¹, LOQs: 0.5⁻5.0 μg kg⁻¹. nih.gov |

| 29 Carbamate Pesticides | Processed Foods | Determination limits of 0.001 to 0.05 μg/g in red pepper. nih.gov |

| Carbamate Residues | Ginger | LODs: 0.050 to 2.0 μg/kg, LOQs: 0.50–5.0 μg/kg. hpst.cz |

| Ethyl Carbamate | Cigarette Mainstream Smoke | A method with simple pretreatment and high sensitivity. google.com |

Spectroscopic Methods for Real-time Monitoring and Environmental Screening

Spectroscopic methods offer the potential for rapid, non-destructive, and real-time analysis, making them suitable for screening large numbers of samples. mdpi.com Techniques like Raman and Fourier Transform Infrared (FT-IR) spectroscopy can identify compounds based on their unique vibrational fingerprints. mdpi.com

While conventional spectroscopic methods may lack the sensitivity of chromatographic techniques for trace analysis, advancements like surface-enhanced Raman spectroscopy (SERS) have significantly improved detection limits. mdpi.comnih.gov These methods, however, may require specialized instrumentation and substrates. mdpi.com UV-Vis spectroscopy is another non-destructive technique that can be used for monitoring, particularly in process control, due to its simplicity and speed. mdpi.com

Development of Novel Sensing Platforms (e.g., Electrochemical Sensors) for Carbamate Detection

There is a growing interest in the development of novel sensing platforms that are portable, low-cost, and provide rapid results for on-site analysis. acs.org Electrochemical sensors and biosensors are particularly promising in this regard. nih.govnih.govnih.gov

These sensors often utilize nanomaterials, such as gold nanoparticles, carbon nanotubes, and graphene, to enhance their sensitivity and selectivity. nih.govnih.govnih.govmdpi.com For example, an electrochemical biosensor based on acetylcholinesterase immobilized on a polyaniline-carbon nanotube composite has been developed for the detection of carbaryl (B1668338) and methomyl (B1676398) with detection limits of 1.4 and 0.95 μmol L⁻¹, respectively. nih.gov Another approach involves using upconversion nanoparticles in a hydrogel-based platform for the on-site detection of carbaryl in tea samples, achieving a detection limit of 0.5 ng mL⁻¹. researchgate.net The development of these novel sensors holds great promise for the future of rapid and accessible carbamate detection. youtube.com

Interactive Data Table: Novel Sensing Platforms for Carbamate Detection

| Sensor Type | Target Analyte(s) | Key Features |

| Electrochemical Biosensor | Carbamate Pesticides | Based on AuNPs/MPS/Au electrode; linear range of 0.003 to 2.00 μM. nih.gov |

| Acetylcholinesterase Biosensor | Carbaryl, Methomyl | GC/MWCNT/PANI/AChE modified electrode; detection limits of 1.4 and 0.95 μmol L⁻¹. nih.gov |

| Electrochemical Sensor | Carbofuran (B1668357) | Gadolinium sulfide (B99878) and reduced graphene oxide modified electrode; LOD of 0.0128 μM. acs.org |

| Upconversion Nanoparticle Hydrogel | Carbaryl | Portable, smartphone-based detection; LOD of 0.5 ng mL⁻¹. researchgate.net |

Environmental Fate, Transport, and Bioremediation of Carbamate Compounds General Principles Applied

Sorption, Leaching, and Volatilization in Soil and Aquatic Systems

The mobility and distribution of carbamates like ethyl (4-sec-butylphenyl)carbamate in the environment are largely dictated by sorption, leaching, and volatilization. These processes determine whether the compound remains in the soil, moves into groundwater, or enters the atmosphere.

Sorption is a key process that controls the fate of pesticides in soil by influencing their availability for degradation, plant uptake, and transport. For non-ionic carbamates, sorption is primarily controlled by the soil's organic matter content and, to a lesser extent, the clay content. The chemical structure of this compound, featuring a phenyl ring substituted with a sec-butyl group, suggests a degree of hydrophobicity that would favor its adsorption to soil organic matter. Studies on similar carbamates like carbofuran (B1668357) and carbaryl (B1668338) have shown that higher organic matter content leads to increased sorption, which in turn reduces the pesticide's mobility. The process is often reversible, meaning the compound can be released back into the soil solution.

Leaching is the downward movement of pesticides through the soil profile with percolating water. It represents a significant pathway for groundwater contamination. The potential for a carbamate (B1207046) to leach is inversely related to its sorption affinity for soil particles. Compounds that are weakly adsorbed, like some carbamates in sandy soils with low organic matter, have a higher potential to leach. The Groundwater Ubiquity Score (GUS), an index used to estimate leaching potential, has confirmed a moderate leaching ability for carbofuran under certain soil conditions. Given its structure, this compound may present a moderate risk of leaching, particularly in soils with low organic carbon.

Volatilization is the process by which a pesticide transforms from a solid or liquid state into a vapor and moves into the atmosphere. This process is influenced by the pesticide's vapor pressure, temperature, soil moisture, and air flow. Pesticides tend to volatilize more rapidly from moist soils because water molecules compete with the pesticide for adsorption sites on soil particles, increasing its concentration in the soil air. Conversely, as a soil surface dries, adsorption increases, and volatilization decreases. An increase in temperature generally enhances the volatilization rate by increasing the pesticide's vapor pressure.

Table 1: Factors Influencing the Environmental Transport of Carbamates

| Process | Influencing Factor | Effect on Process |

|---|---|---|

| Sorption | Soil Organic Matter | Increased organic matter generally increases sorption. |

| Clay Content | Higher clay content can increase sorption. | |

| Soil pH | Can influence sorption depending on the specific carbamate and soil properties. | |

| Leaching | Sorption Coefficient (Kd/Koc) | Higher sorption reduces leaching potential. |

| Soil Type | Sandy soils with low organic matter allow for greater leaching. | |

| Rainfall/Irrigation | Higher water flow increases the potential for leaching. |

| Volatilization | Vapor Pressure | Higher vapor pressure leads to higher volatilization. |

Advanced Materials Science and Industrial Applications of Carbamate Chemistry Non Clinical

Utilization as Monomers or Precursors in Polymer Synthesis (e.g., Polyurethanes, if structurally relevant)

N-aryl carbamates, including structurally similar compounds to ethyl (4-sec-butylphenyl)carbamate, are valuable precursors in the synthesis of polyurethanes. Polyurethanes are a major class of polymers with wide-ranging applications, and their production traditionally involves the use of isocyanates. However, due to the toxicity of isocyanates like phosgene (B1210022), research has focused on alternative, safer synthetic routes. One such approach involves the use of carbamates as isocyanate precursors.

The synthesis of N-aryl carbamates can be achieved through various catalytic methods, such as the palladium-catalyzed cross-coupling of aryl halides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. This method allows for the in situ generation of an aryl isocyanate, which is then trapped by the alcohol to form the corresponding carbamate (B1207046). This process is adaptable to a wide range of alcohols, including primary, secondary, and even sterically hindered ones, as well as phenols. The use of aryl triflates has been shown to improve yields, particularly for sterically hindered substrates.

Recent advancements have also explored copper-catalyzed couplings of aryl halides with potassium cyanate in alcoholic solvents to produce aryl carbamates. These methods provide direct access to diisocyanate precursors, which are essential for the production of polyurethane materials. The versatility of these synthetic routes suggests that this compound could potentially serve as a monomer or precursor in the synthesis of specialized polyurethanes, where the sec-butylphenyl group could impart specific properties such as hydrophobicity or altered mechanical characteristics to the final polymer.

Organogels, which are composed of an organic liquid phase within a three-dimensional, cross-linked network, can be formed through the self-assembly of low molecular weight gelators. Carbamate functionalities, such as those in benzyl (B1604629) carbamate or butyl carbamate, can play a role in this self-assembly process through secondary forces like hydrogen bonding. This suggests a potential application for this compound in the formation of such "smart" materials.

Table 1: Catalytic Systems for N-Aryl Carbamate Synthesis

| Catalyst System | Reactants | Product | Key Features |

|---|---|---|---|

| Palladium catalyst | Aryl chlorides/triflates, Sodium cyanate, Alcohol | N-Aryl carbamate | Broad substrate scope, in situ isocyanate generation. |

| Copper(I) iodide | Aryl halides, Potassium cyanate, Alcohol | N-Aryl carbamate | Affords aryl carbamates with great diversity. |

Application in the Design and Development of Catalysts

While this compound itself is not primarily known as a catalyst, the carbamate moiety is instrumental in the design of ligands for catalytic systems and can be part of molecules that undergo catalytic transformations. For instance, N-aryl carbamates have been successfully employed as substrates in nickel-catalyzed amination reactions. This methodology is significant because aryl carbamates are generally stable and less reactive towards palladium(0) catalysts, making them attractive partners for sequential, site-selective cross-coupling reactions.

The development of catalysts for the synthesis of monomers for polymers from renewable resources is an active area of research. For example, catalysts are being developed for the conversion of ethanol (B145695) into ethyl acetate, a widely used solvent. While not directly related to this compound, this highlights the broader context of catalyst development for industrial chemical processes.

Furthermore, research into cooperative bimetallic radical catalysis has shown that titanium-based catalysts can be used for highly enantioselective hydrogen-atom transfer (HAT) from imidazole (B134444) to ketones. This advanced catalytic system demonstrates excellent tolerance for a variety of substituents on the ketone, including electron-donating groups like 4-isobutyl. This suggests that molecules with similar structural features to this compound could be relevant in the context of developing and understanding advanced catalytic transformations.

In a different vein, the

Future Research Directions and Emerging Trends in Carbamate Chemistry

Integration of Artificial Intelligence and Machine Learning in Carbamate (B1207046) Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design and discovery of new molecules. nih.goveurekalert.org In carbamate chemistry, these computational tools offer a pathway to rapidly predict the properties and activities of complex derivatives like ethyl (4-sec-butylphenyl)carbamate.

Detailed Research Findings: ML algorithms, particularly quantitative structure-activity relationship (QSAR) models, can predict the biological activity of new compounds by analyzing numerical representations of their chemical structures. nih.gov This approach is instrumental in identifying promising candidates for various applications without the need for exhaustive experimental synthesis and testing. nih.govyoutube.com For instance, AI can be used to design carbamates with specific characteristics by modeling how structural modifications, such as the sec-butylphenyl group, influence their electronic and steric properties.

Deep learning, a subset of ML, is particularly adept at handling large and complex datasets, making it suitable for predicting the outcomes of chemical reactions and designing novel catalysts for carbamate synthesis. nih.goveurekalert.org By leveraging advanced algorithms, researchers can streamline the discovery of efficient catalysts, significantly reducing the time and cost associated with traditional trial-and-error methods. eurekalert.org This data-driven approach allows for the efficient design of concrete mixtures and could be adapted to design carbamates with desired performance levels. youtube.com

Interactive Data Table: AI/ML Applications in Chemical Design

| Application Area | Machine Learning Technique | Potential Impact on Carbamate Chemistry |

|---|---|---|

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity and physicochemical properties of novel carbamates. nih.gov |

| Catalyst Design | Deep Learning Neural Networks | Accelerates discovery of efficient catalysts for carbamate synthesis and CO2 reduction. eurekalert.org |

| Synthesis Optimization | Predictive Modeling | Optimizes reaction conditions to improve yield and purity of carbamates. youtube.com |

Development of Novel Biocatalytic Approaches for Carbamate Synthesis and Degradation

Biocatalysis, the use of enzymes to catalyze chemical reactions, presents an environmentally friendly alternative to traditional synthetic methods. nih.gov Recent research has focused on harnessing enzymes for both the synthesis and degradation of carbamates.

Detailed Research Findings: Enzymes such as esterases, lipases, and hydrolases have shown significant potential in carbamate chemistry. For example, promiscuous esterases have been successfully used for the efficient synthesis of carbamates in water, offering a green alternative to conventional organic solvents. nih.gov Lipase B from Candida antarctica (CALB) has been employed in continuous flow processes to produce a variety of Cbz-carbamate products in high yield and purity. nih.govbeilstein-journals.org Phenylalanine ammonia (B1221849) lyase (PAL) has been used in combination with ammonium (B1175870) carbamate to produce enantiomerically pure halophenylalanines, demonstrating the potential for creating chiral carbamate precursors. rsc.org

On the degradation front, the first step in the microbial breakdown of carbamate pesticides is typically hydrolysis, catalyzed by carboxyl ester hydrolases. plos.orgnih.gov Researchers have identified numerous bacterial strains and specific enzymes capable of breaking down persistent carbamates, which is crucial for bioremediation efforts. nih.govnih.govresearchgate.net For example, carbaryl (B1668338) hydrolases have been identified in various bacteria that facilitate the degradation of these compounds in the environment. nih.gov

Exploration of Carbamates in Supramolecular Chemistry and Self-Assembly

The carbamate functional group, with its capacity for hydrogen bonding, is an excellent building block for supramolecular chemistry. nih.govacs.org This field explores the formation of complex, ordered structures through non-covalent interactions.

Detailed Research Findings: The ability of carbamates to act as both hydrogen bond donors (via the N-H group) and acceptors (via the carbonyl oxygen) allows them to form predictable assemblies. nih.govacs.orgund.edu This has been exploited to create two-dimensional nanosheets and other nanomaterials from multi-armed carbamate molecules. und.edu The self-assembly process is influenced by the solvent and the specific structure of the carbamate, including its peripheral groups. und.eduwikipedia.org

Studies have shown that carbamates are versatile compounds for crystal engineering because they contain multiple sites for intermolecular interactions. nih.gov The interplay of hydrogen bonds and other forces like halogen bonds can be used to control the assembly of N-[(3-pyridinylamino) thioxomethyl] carbamates into complex layered structures. nih.govnih.gov The inherent rigidity of the carbamate backbone, compared to peptide bonds, makes it a promising component for designing new functional, sequence-defined polymers. acs.org

Advanced Environmental Remediation Technologies for Persistent Carbamates

While many carbamates are designed to be less persistent than older classes of pesticides, their residues can still pose environmental risks, necessitating effective remediation technologies. researchgate.netwho.int

Detailed Research Findings: The primary mechanism for the natural breakdown of carbamates in soil and water is microbial degradation, which typically begins with the hydrolysis of the ester linkage. nih.govwho.int However, for more persistent carbamates, advanced remediation strategies are being developed. Physicochemical treatments offer a range of methods to remove, immobilize, or degrade these contaminants. mdpi.com These include processes like adsorption on activated carbon, chemical oxidation using Fenton's reagent, and photodecomposition. nih.gov

Natural river biofilms, containing communities of algae and bacteria, have demonstrated the ability to degrade carbamate pesticides like methomyl (B1676398) and carbofuran (B1668357). epa.gov The efficiency of degradation can vary with seasons, suggesting that specific microbial consortia with high degradation abilities could be isolated and applied for bioremediation. epa.gov Research also focuses on understanding the environmental fate of carbamates, including processes like leaching, adsorption, and volatilization, to develop comprehensive cleanup strategies. nih.govwho.int

High-Throughput Screening for Novel Academic Applications (excluding clinical studies)

High-Throughput Screening (HTS) is a powerful methodology that allows for the rapid testing of large numbers of chemical compounds for a specific activity. novapublishers.com While widely used in drug discovery, HTS is also a vital tool for discovering novel academic and industrial applications for compounds like this compound, outside of the clinical realm. nih.gov

Detailed Research Findings: HTS can be applied to screen libraries of carbamates for a wide range of non-clinical properties. For example, HTS assays can identify carbamates with potential as new materials, such as organogelators, by rapidly assessing their self-assembly properties under various conditions. wikipedia.org In agricultural science, HTS is used to screen for new herbicides and pesticides by testing compounds against target enzymes or organisms in a miniaturized, automated format. mdpi.com

The development of sensitive and reliable analytical techniques has adapted HTS for measuring biocatalytic activity, enabling the rapid screening of enzymes that can synthesize or modify carbamates. nih.gov Furthermore, HTS can accelerate the discovery of carbamates as probes or tools in chemical biology to study cellular processes or as components in new sensor technologies. The combination of HTS with computational models allows for a more focused and efficient search for carbamates with novel academic and industrial applications. nih.gov

Q & A

Basic: What are the recommended synthetic routes and purification methods for ethyl (4-sec-butylphenyl)carbamate?

Methodological Answer:

The synthesis typically involves reacting 4-sec-butylphenyl isocyanate with ethyl alcohol under controlled conditions. A two-step procedure is often employed:

Nucleophilic Addition : The isocyanate group reacts with ethanol in anhydrous tetrahydrofuran (THF) at 0–5°C for 2 hours, followed by room-temperature stirring for 12 hours.

Purification : Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Optimization Tip : Use factorial design (e.g., varying solvent polarity, temperature, and stoichiometry) to maximize yield and minimize byproducts .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify carbamate linkage (e.g., carbonyl resonance at ~155 ppm in ¹³C NMR) and sec-butyl substitution pattern.

- FT-IR : Confirm N-H stretch (~3350 cm⁻¹) and carbonyl stretch (~1700 cm⁻¹) .

- Purity Assessment :

Advanced: How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:

Derivatization : Synthesize analogs with modifications to the carbamate group (e.g., methyl, propyl substituents) or aromatic ring (e.g., halogenation).

Biological Assays :

- Enzyme Inhibition : Test against target enzymes (e.g., acetylcholinesterase) using spectrophotometric assays.

- Cellular Models : Evaluate cytotoxicity and selectivity in cancer cell lines (e.g., MTT assays).

Computational Modeling :

- Docking Studies : Use AutoDock Vina to predict binding affinities to protein targets (PDB ID: 1ACJ).

- QSAR : Apply partial least squares (PLS) regression to correlate electronic parameters (Hammett σ) with bioactivity .

Advanced: What computational strategies optimize reaction conditions for this compound synthesis?

Methodological Answer:

- AI-Driven Optimization :

- Kinetic Modeling :

Advanced: How should researchers address contradictory data in bioactivity studies of this compound?

Methodological Answer:

Data Triangulation :

- Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity).

Meta-Analysis :

- Aggregate data from multiple studies, adjusting for variables like cell line heterogeneity or solvent effects (e.g., DMSO concentration).

Error Source Identification :

- Conduct control experiments to rule out assay interference (e.g., compound autofluorescence in fluorometric assays) .

Advanced: What methodologies resolve stability issues of this compound under varying storage conditions?

Methodological Answer:

Accelerated Stability Testing :

- Expose samples to 40°C/75% RH for 6 months, analyzing degradation products via LC-MS.

Protective Formulations :

- Encapsulate in cyclodextrins or lipid nanoparticles to enhance shelf life.

Spectroscopic Monitoring :

- Use Raman spectroscopy for non-destructive, real-time monitoring of crystalline vs. amorphous phase transitions .

Advanced: How can researchers design ecotoxicity studies for this compound?

Methodological Answer:

- Tiered Testing :

- Acute Toxicity : Daphnia magna 48-hour immobilization assay (OECD 202).

- Chronic Effects : Algal growth inhibition (OECD 201) over 72 hours.

- Bioaccumulation Modeling :

- Use EPI Suite to estimate log Kow and BCF (bioconcentration factor).

- Metabolite Identification :

Featured Recommendations

| Most viewed | ||